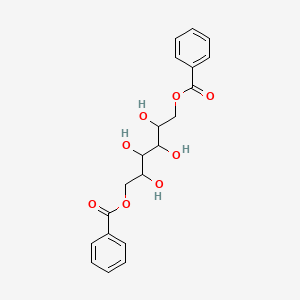

1,6-Dibenzoyl-D-mannitol

Description

Properties

CAS No. |

7226-27-9 |

|---|---|

Molecular Formula |

C20H22O8 |

Molecular Weight |

390.4 g/mol |

IUPAC Name |

[(2R,3R,4R,5R)-6-benzoyloxy-2,3,4,5-tetrahydroxyhexyl] benzoate |

InChI |

InChI=1S/C20H22O8/c21-15(11-27-19(25)13-7-3-1-4-8-13)17(23)18(24)16(22)12-28-20(26)14-9-5-2-6-10-14/h1-10,15-18,21-24H,11-12H2/t15-,16-,17-,18-/m1/s1 |

InChI Key |

LDFVROHMRYBVGB-BRSBDYLESA-N |

SMILES |

C1=CC=C(C=C1)C(=O)OCC(C(C(C(COC(=O)C2=CC=CC=C2)O)O)O)O |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)OC[C@H]([C@H]([C@@H]([C@@H](COC(=O)C2=CC=CC=C2)O)O)O)O |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC(C(C(C(COC(=O)C2=CC=CC=C2)O)O)O)O |

Other CAS No. |

7226-27-9 5346-88-3 |

Origin of Product |

United States |

Contextualization Within D Mannitol Derivatives Chemistry

D-mannitol, a naturally occurring sugar alcohol, is a readily available and inexpensive starting material in the "chiral pool," the collection of abundant, enantiomerically pure compounds from nature. nih.gov Its C2-symmetrical structure provides a unique platform for the synthesis of a wide array of derivatives with applications ranging from ligands in asymmetric catalysis to monomers for bio-based polymers. ineosopen.orgnih.gov

The chemistry of D-mannitol derivatives is vast and involves strategic protection and functionalization of its six hydroxyl groups. For instance, the terminal primary hydroxyl groups at the C1 and C6 positions can be selectively protected, leaving the four secondary hydroxyl groups available for further modification. A common strategy involves the formation of acetals, such as the conversion of D-mannitol to 1,2:5,6-di-O-isopropylidene-D-mannitol, which can then be cleaved to produce valuable C3 synthons. unimi.itresearchgate.net

The selective acylation of D-mannitol is another key transformation. For example, lipase-catalyzed acylation has been explored for the synthesis of 1,6-diacyl D-mannitols. researchgate.net The reaction of D-mannitol with benzoyl chloride in pyridine (B92270) has been shown to produce 1,6-Dibenzoyl-D-mannitol, although D-mannitol-1,2,6-tribenzoate can be formed as a side product. researchgate.net This selective benzoylation at the primary positions is a crucial step in harnessing the synthetic potential of the D-mannitol core, providing a stable derivative that can be carried through subsequent reaction sequences.

Significance As a Chiral Building Block in Organic Synthesis

The utility of 1,6-Dibenzoyl-D-mannitol as a chiral building block is exemplified by its role in the synthesis of more complex, functionalized molecules. The benzoyl groups serve as robust protecting groups for the primary alcohols, allowing for selective reactions at the secondary hydroxyl positions.

A notable application is its use as a precursor for the synthesis of 2,4:3,5-di-O-methylene-D-mannitol. scispace.com In this process, this compound is reacted with paraformaldehyde and sulfuric acid to introduce two fused 1,3-dioxane (B1201747) rings, protecting the secondary hydroxyl groups. Subsequent removal of the benzoyl groups yields the bicyclic diol, Manx, which is a valuable monomer for the production of bio-based polyesters. scispace.com This transformation highlights how this compound acts as a key intermediate, enabling the construction of intricate cyclic systems while preserving the inherent chirality of the original D-mannitol backbone.

The synthesis of this compound is achieved by reacting D-mannitol with benzoyl chloride in pyridine (B92270). scispace.com This straightforward procedure provides access to a versatile chiral building block with defined stereochemistry.

Table 1: Synthesis of this compound

| Reactants | Reagents | Product | Yield | Melting Point (°C) | Reference |

|---|

Overview of Research Directions and Scope

Direct Esterification Approaches

Direct approaches aim to selectively acylate the primary hydroxyl groups of D-mannitol in a single step, which is often challenging due to the formation of complex mixtures of over-acylated products. publish.csiro.au However, advancements in reagents and catalytic systems have enabled more controlled and efficient direct benzoylation.

The esterification of D-mannitol can be achieved through condensation reactions with benzoic acid or its more reactive derivatives. smolecule.com The classic approach involves reacting D-mannitol with benzoyl chloride in a suitable base like pyridine, though this often leads to low yields of the desired 1,6-dibenzoate. publish.csiro.au

To improve efficiency and selectivity, alternative benzoylating agents have been developed. Reagents such as 1-benzoylimidazole and benzoyl-Oxyma have emerged as effective alternatives. nih.govrsc.orgrsc.org For instance, 1-benzoylimidazole, when used in conjunction with an organobase catalyst, can selectively benzoylate primary hydroxyl groups under mild conditions. nih.gov Similarly, benzoyl-Oxyma has been identified as a highly crystalline and useful reagent for the selective benzoylation of carbohydrate polyols. rsc.orgrsc.org These reagents often offer better regioselectivity compared to traditional methods that suffer from issues like low polyol solubility at required temperatures and the formation of byproducts. rsc.org

The choice of catalyst is crucial for controlling the efficiency and regioselectivity of the benzoylation of D-mannitol. Various catalytic systems have been investigated, ranging from traditional acid catalysts to more sophisticated organocatalytic and enzymatic systems.

Acid Catalysts : Homogeneous acid catalysts such as p-toluenesulfonic acid (pTSA) can facilitate rapid benzoylation but generally exhibit poor regioselectivity. smolecule.com

Organocatalysts : A novel metal-free system using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as an organobase catalyst with 1-benzoylimidazole as the acylating agent has proven highly effective. nih.gov This system shows remarkable selectivity for the primary C1 and C6 hydroxyl groups of D-mannitol, achieving over 90% selectivity. smolecule.com The reaction proceeds via nucleophilic catalysis, where DBU activates the hydroxyl group by deprotonation, enhancing its reactivity towards the benzoylating agent. nih.govsmolecule.com

Enzymatic Catalysts : Lipases, particularly from Candida antarctica (lipase B), are known to catalyze esterification and transesterification reactions under mild conditions. publish.csiro.ausmolecule.com These enzymes can be used in organic solvents and often display high specificity. publish.csiro.au Studies involving the lipase-catalyzed acylation of D-mannitol with 2,2,2-trifluoroethyl esters as acyl donors have shown that this method can produce higher yields of 1,6-diacyl mannitols compared to conventional acid chloride procedures. publish.csiro.au

Other Catalytic Systems : Zirconium(IV) and Hafnium(IV) salts have been explored for direct ester condensation reactions. nih.gov Additionally, novel benzoxaborole derivatives have been designed as catalysts for the site-selective modification of polyols, offering a protecting-group-free method. researchgate.net

Table 1: Comparison of Catalytic Systems for D-Mannitol Benzoylation

| Catalyst System | Acylating Agent | Selectivity | Key Features | Yield |

|---|---|---|---|---|

| DBU / 1-benzoylimidazole | 1-benzoylimidazole | High (>90% for C1/C6) | Metal-free; mild conditions. nih.govsmolecule.com | High (70% for a related polyol). nih.gov |

| Lipase (B570770) (e.g., Novozym 435) | 2,2,2-Trifluoroethyl benzoate | High for C1/C6 | Mild, enzymatic conditions; clean reaction. publish.csiro.au | ~40% publish.csiro.au |

| p-Toluenesulfonic acid (pTSA) | Benzoic Acid | Poor | Rapid but unselective. smolecule.com | Variable |

| Phenylboronic Acid (PBA)-assisted | Benzoyl Chloride | High for C1/C6 | Forms a boronate ester intermediate. publish.csiro.au | Low (~10%) publish.csiro.au |

Yields can be highly substrate and condition-dependent.

Regioselectivity in the acylation of polyols like D-mannitol is a primary challenge. nih.gov The primary hydroxyl groups at the C1 and C6 positions are generally more reactive and less sterically hindered than the secondary hydroxyls, making them the preferred sites for acylation under kinetically controlled conditions. smolecule.com

The DBU/1-benzoylimidazole catalytic system exemplifies excellent regioselective control, preferentially benzoylating the primary hydroxyls. nih.govsmolecule.com The mechanism involves the transacylation of the imidazolide (B1226674) under basic conditions, which is proposed to start with the deprotonation of the more accessible primary hydroxyl groups by DBU. nih.gov Other methods to achieve regioselectivity include using bulky protecting groups or specialized reagents that can differentiate between the electronic and steric environments of the various hydroxyl groups. smolecule.comrsc.org For instance, intramolecular hydrogen bonding within the polyol can enhance the reactivity of a specific hydroxyl group, a factor that can be exploited for selective acylation. rsc.org

Derivatization from Protected D-Mannitol Precursors

An alternative and often more reliable strategy for preparing this compound involves the use of D-mannitol precursors where the secondary hydroxyl groups are temporarily protected. This multi-step approach allows for the selective benzoylation of the unprotected primary C1 and C6 hydroxyls, followed by the removal of the protecting groups.

Protecting groups are instrumental in multistep syntheses involving polyhydroxylated molecules. For D-mannitol, acetal (B89532) and ketal groups are commonly employed to mask the C2, C3, C4, and C5 hydroxyls.

Isopropylidene Groups (Acetonides) : D-mannitol can be reacted with acetone (B3395972) or 2,2-dimethoxypropane (B42991) in the presence of an acid catalyst (e.g., p-toluenesulfonic acid, zinc chloride) or a recyclable catalyst like Aquivion-H to form 1,2:5,6-di-O-isopropylidene-D-mannitol. unimi.it This key intermediate has its C1/C6 and C2/C5 hydroxyls protected, leaving the C3 and C4 hydroxyls available for further reaction. To prepare 1,6-dibenzoate, a different protection strategy is needed, such as forming the 2,3:4,5-diacetonide, though this is less common. A more direct route involves using a protecting group that spans the C2-C5 positions or selectively acylating the C1/C6 positions first and then protecting the remaining hydroxyls. researchgate.net

Benzylidene Acetals : Reaction of D-mannitol with benzaldehyde (B42025) can yield 1,3:4,6-di-O-benzylidene-D-mannitol, which protects the C1, C3, C4, and C6 positions, leaving C2 and C5 free. lookchem.com This specific precursor is useful for derivatization at the C2 and C5 positions.

Other Protecting Groups :

Trityl (Tr) Groups : The bulky trityl group selectively protects the primary hydroxyl groups. By first protecting C1 and C6 with trityl chloride, subsequent benzoylation can be directed to the secondary hydroxyls. smolecule.com The trityl groups can then be removed to yield the 2,3,4,5-tetrabenzoyl derivative. smolecule.com

Stannylene Acetals : Dibutylstannylene acetals can be used to activate a specific hydroxyl group for selective acylation. thieme-connect.de

Boronate Esters : Phenylboronic acid (PBA) can react with D-mannitol to form cyclic boronate esters, temporarily protecting diol units and enhancing the yield of 1,6-disubstituted products in subsequent reactions like silylation. publish.csiro.auresearchgate.net

Table 2: Protecting Groups Used in D-Mannitol Derivatization

| Protecting Group | Reagent(s) | Protected Positions (Common Products) | Application |

|---|---|---|---|

| Isopropylidene | Acetone or 2,2-dimethoxypropane / Acid catalyst | 1,2:5,6- | Precursor for C3, C4 derivatization. unimi.it |

| Benzylidene | Benzaldehyde / Acid catalyst | 1,3:4,6- | Precursor for C2, C5 derivatization. lookchem.com |

| Trityl | Trityl chloride / Pyridine | 1,6- (Primary OH) | Directs acylation to secondary positions. smolecule.com |

| Phenylboronate | Phenylboronic acid (PBA) | Forms cyclic esters with diols | Assists in selective 1,6-derivatization. researchgate.net |

| Benzyl (B1604629) | Benzyl bromide / Base | All available OH | General protection, removed by hydrogenolysis. beilstein-journals.orgpharm.or.jp |

Sequential derivatization involves a carefully planned sequence of protection and deprotection steps. An alternative to protecting the secondary hydroxyls first is to benzoylate multiple positions and then selectively remove the benzoyl groups from the secondary positions.

A notable example of this principle is seen in the debenzoylation of a related mannitol derivative, 2′,5′-anhydro-1′,6′-O-dibenzoyl-3′-deoxy-3′-(thymin-1-yl)-d-mannitol. nih.gov When this compound was treated with ammonia (B1221849) in methanol, the debenzoylation was sequential and time-dependent, allowing for the isolation of partially deprotected products. nih.gov This demonstrates that under controlled conditions, it is possible to achieve selective removal of ester groups. This strategy is particularly useful when the reactivity of different ester linkages varies, allowing for a chemical differentiation to reveal specific hydroxyl groups.

Chemoenzymatic Synthesis and Biocatalytic Approaches

Chemoenzymatic synthesis combines the precision of enzymatic catalysis with the versatility of chemical reactions, offering a powerful tool for the selective modification of complex molecules like D-mannitol. nih.gov Biocatalytic approaches, particularly those employing lipases, have gained significant attention for their ability to catalyze reactions under mild conditions with high regioselectivity, often proving superior to traditional chemical methods. publish.csiro.aupublish.csiro.au These enzymatic methods are also valued for their environmentally friendly nature, as the enzymes are biodegradable and can often be reused. publish.csiro.au

Lipases are particularly well-suited for the selective acylation of polyols like D-mannitol in organic solvents. publish.csiro.au The transesterification reaction, catalyzed by lipases, has been successfully employed for the synthesis of 1,6-diacyl D-mannitols. publish.csiro.aupublish.csiro.au This method often provides higher yields compared to conventional procedures such as those using acid chlorides or phenylboronic acid-assisted techniques. publish.csiro.aupublish.csiro.au

The regioselectivity of lipase-catalyzed acylation is largely directed towards the primary hydroxyl groups at the C1 and C6 positions of D-mannitol, which are less sterically hindered and more accessible to the enzyme's active site. sci-hub.se This inherent selectivity of lipases helps to avoid the formation of complex mixtures of over-acylated products, a common issue in standard organic reactions with polyols. publish.csiro.au

Several commercially available lipases have been investigated for this purpose, with their effectiveness varying based on the specific enzyme and reaction conditions. For instance, a study comparing three lipases found that Novozym 435, an immobilized lipase from Candida antarctica, was particularly effective for these transformations. publish.csiro.au

The choice of acyl donor is also a critical factor. Activated esters, such as 2,2,2-trifluoroethyl esters, have been shown to be effective in these lipase-catalyzed transesterifications. publish.csiro.aupublish.csiro.au The use of vinyl esters in lipase-catalyzed polymerizations has also been noted for its efficiency, as the vinyl alcohol byproduct tautomerizes to acetaldehyde, driving the reaction forward. nih.gov

Research has demonstrated that the yields of lipase-catalyzed acylation of D-mannitol can be influenced by the equilibrium of the reaction. publish.csiro.au Strategies to improve yields include the removal of byproducts, such as water when using free fatty acids, or the alcohol formed during transesterification. publish.csiro.au

A comparative study of different methods for preparing 1,6-diacyl mannitols highlighted the advantages of the lipase-catalyzed approach. While a conventional method using benzoyl chloride in hot pyridine resulted in a 20% yield of D-mannitol-1,6-dibenzoate, the enzymatic methods often proved more efficient. researchgate.net

Below is a table summarizing the research findings on the lipase-catalyzed synthesis of 1,6-diacyl-D-mannitols.

| Enzyme | Acyl Donor | Solvent | Yield (%) | Reference |

| Novozym 435 | 2,2,2-Trifluoroethyl benzoate | Pyridine | ~40 | publish.csiro.au |

| Pseudomonas sp. lipase | 2,2,2-Trifluoroethyl benzoate | Pyridine | ~40 | publish.csiro.au |

| Candida rugosa lipase | 2,2,2-Trifluoroethyl benzoate | Pyridine | Lower than Novozym 435 and Pseudomonas sp. | publish.csiro.au |

Hydrolysis and Transesterification Reactions

The ester linkages in this compound are susceptible to cleavage under both acidic and basic conditions, leading to the removal of the benzoyl protecting groups. These reactions are fundamental for the deprotection of the primary hydroxyl groups, either partially or completely, to yield D-mannitol or other mannitol derivatives.

The hydrolysis of benzoyl esters is a well-studied process, and its kinetics are influenced by factors such as pH, temperature, and the steric environment of the ester group. In the context of this compound, the primary benzoyl groups are generally more sterically accessible than esters at secondary positions, which would typically lead to a faster rate of hydrolysis under basic conditions (a BAc2 mechanism).

Transesterification, the exchange of the benzoyl group with another acyl group or an alcohol, is also a feasible transformation. This reaction can be catalyzed by acids, bases, or enzymes. In preparative chemistry, transesterification can be a mild method for altering the protecting groups on a polyol scaffold. The reaction is typically driven to completion by using a large excess of the incoming alcohol or by removing the by-product. The transesterification of polyols with fatty acid esters is a common method for the production of polyol polyesters and biodiesel. google.com

Table 1: General Conditions for Benzoyl Group Removal from Polyols

| Reaction Type | Catalyst/Reagent | General Conditions | Outcome |

| Basic Hydrolysis | NaOH, KOH, NaOMe | Methanol, room temperature to reflux | Removal of benzoyl groups |

| Acidic Hydrolysis | HCl, H₂SO₄ | Aqueous solution, heating | Removal of benzoyl groups |

| Transesterification | NaOMe, acid catalysts | Excess of another alcohol | Exchange of benzoyl for another acyl group |

Cyclization and Anhydro Compound Formation

The polyol structure of this compound, with its multiple hydroxyl groups, allows for intramolecular cyclization reactions to form anhydro derivatives. These reactions typically involve the formation of an ether linkage between two of the hydroxyl-bearing carbons.

The formation of anhydrohexitols from mannitol is a well-known process. For this compound, the free secondary hydroxyl groups can participate in intramolecular nucleophilic substitution reactions. For instance, activation of one hydroxyl group (e.g., by conversion to a sulfonate ester) can be followed by attack from another hydroxyl group to form a cyclic ether. The regioselectivity of such cyclizations would be dependent on the relative positions of the reacting hydroxyl groups and the stability of the resulting ring system (typically 5- or 6-membered rings). The formation of 1,5-anhydro-D-mannitol derivatives has been reported from suitably protected precursors. tandfonline.comtandfonline.com Similarly, the formation of 2,5-anhydro-D-mannitol is a known transformation. google.comnih.gov

Under acidic conditions, polyols and their derivatives can undergo rearrangements, often in conjunction with dehydration reactions. While specific studies on this compound are not prevalent, acid catalysis can promote the formation of anhydro compounds. The mechanism would likely involve protonation of a hydroxyl group, followed by intramolecular attack by another hydroxyl group and loss of water. The stability of the resulting carbocation intermediates and the stereochemistry of the molecule would direct the outcome of such rearrangements.

Functional Group Interconversions on Unprotected Hydroxyls

The four free secondary hydroxyl groups of this compound are available for further functionalization. The regioselectivity of these reactions is a key challenge in the synthetic chemistry of partially protected polyols.

The unprotected hydroxyl groups of this compound can be converted to a variety of other functional groups through alkylation, acylation, and silylation.

Alkylation: The hydroxyl groups can be converted to ethers (e.g., methyl, benzyl ethers) using an alkyl halide in the presence of a base (e.g., sodium hydride). Selective alkylation of one or more of the secondary hydroxyls would depend on their relative acidities and steric accessibility.

Acylation: Further acylation can be achieved using acylating agents such as acyl chlorides or anhydrides in the presence of a base like pyridine or triethylamine. youtube.com This allows for the introduction of different ester protecting groups. Selective acylation of polyols is a significant area of research, with methods employing organocatalysts or enzymatic catalysts to achieve high regioselectivity. nih.govrsc.orgmdpi.com

Silylation: The hydroxyl groups can be protected as silyl (B83357) ethers (e.g., trimethylsilyl (B98337) (TMS), tert-butyldimethylsilyl (TBDMS)) using the corresponding silyl chloride and a base like imidazole (B134444) or triethylamine. Silyl ethers are valuable protecting groups due to their ease of introduction and removal under specific conditions.

The regioselectivity of these reactions on the C2, C3, C4, and C5 hydroxyls of this compound would be influenced by factors such as the reaction conditions, the nature of the reagent, and the potential for intramolecular hydrogen bonding to direct the incoming electrophile.

Table 2: Examples of Functional Group Interconversions on Polyol Hydroxyls

| Reaction | Reagent | Catalyst/Base | Product Functional Group |

| Alkylation | Benzyl bromide | Sodium hydride | Benzyl ether |

| Acylation | Acetic anhydride | Pyridine | Acetate ester |

| Silylation | TBDMS-Cl | Imidazole | TBDMS ether |

Formation of Acetal and Ketal Derivatives

The secondary diol functionalities of this compound can be selectively protected as acetal or ketal derivatives. This protection strategy is crucial for directing subsequent chemical modifications to other positions of the mannitol backbone.

A notable example is the formation of a mixed ketal and acetal derivative, 1,6-di-O-benzoyl-3,4-O-isopropylidene-2,5-O-methylene-D-mannitol . sigmaaldrich.com The synthesis of this compound demonstrates the selective reactivity of the hydroxyl groups. The formation of the isopropylidene ketal typically involves the reaction of the C-3 and C-4 hydroxyl groups with acetone or a related reagent under acidic conditions. Following or preceding this, the C-2 and C-5 hydroxyls can be bridged by a methylene (B1212753) group, forming a cyclic acetal.

The reaction conditions for such transformations are critical to achieving the desired regioselectivity. The choice of diol protecting groups and the sequence of their introduction allow for the stepwise functionalization of the D-mannitol core.

| Precursor | Reagents | Product | Notes |

| This compound | Acetone, Acid Catalyst | 1,6-di-O-benzoyl-3,4-O-isopropylidene-D-mannitol | Selective ketalization of the C3-C4 diol. |

| 1,6-di-O-benzoyl-3,4-O-isopropylidene-D-mannitol | Formaldehyde source, Acid Catalyst | 1,6-di-O-benzoyl-3,4-O-isopropylidene-2,5-O-methylene-D-mannitol | Formation of a cyclic acetal across C2 and C5. |

This table represents a plausible synthetic route based on the structure of the identified product and general principles of carbohydrate chemistry.

Elaboration into Complex Molecular Architectures

The chiral scaffold of D-mannitol, preserved in its derivatives like this compound, is a valuable starting point for the synthesis of a wide array of complex and functionally rich molecules. The C2 symmetry often present in mannitol derivatives is a particularly desirable feature in the design of chiral ligands for asymmetric catalysis and in the construction of macrocyclic structures. researchgate.netresearcher.life

While direct literature examples detailing the extensive use of this compound for this purpose are not as prevalent as for other protected mannitol derivatives (e.g., 1,2:5,6-di-O-isopropylidene-D-mannitol), the underlying principles are transferable. The available secondary hydroxyl groups of this compound serve as handles for the introduction of various functionalities and for building larger molecular frameworks.

For instance, derivatives of D-mannitol have been successfully employed in the synthesis of:

Chiral Ligands: The chiral diol backbone can be functionalized with phosphine (B1218219) or other coordinating groups to create ligands for transition metal-catalyzed asymmetric reactions. nih.gov

Macrocycles: The diol units can be linked by oligoethylene glycol or other chains to form chiral crown ethers and other macrocyclic hosts, which are of interest for their potential in molecular recognition and as enzyme mimics. researchgate.netresearcher.life

Bioactive Molecules: The stereochemically defined core of mannitol derivatives serves as a template for the synthesis of natural products and their analogs, including those with potential therapeutic applications. researchgate.net

The synthesis of such complex architectures from this compound would typically involve a series of protection, deprotection, and functionalization steps, leveraging the differential reactivity of the hydroxyl groups. The benzoyl esters at the primary positions can be selectively cleaved under specific conditions to allow for further elaboration at these sites as well.

| Target Molecular Architecture | Synthetic Strategy | Potential Application |

| Chiral Diphosphine Ligands | Functionalization of the secondary hydroxyls with diphenylphosphine (B32561) groups. | Asymmetric Hydrogenation |

| Chiral Crown Ethers | Williamson ether synthesis to link the mannitol core with polyether chains. | Chiral Recognition, Ion Transport |

| Macrocyclic Diamides | Reaction of a diamine-functionalized mannitol derivative with dicarboxylic acids. researchgate.net | Host-Guest Chemistry |

This table illustrates potential synthetic applications of this compound based on established methodologies for other D-mannitol derivatives.

Stereochemical Design and Chiral Applications of 1,6 Dibenzoyl D Mannitol Derivatives

Leveraging the D-Mannitol Scaffold for Stereochemical Control

The D-mannitol scaffold is a cornerstone in the field of stereochemical control due to its inherent chirality and C2 symmetry. This readily available and inexpensive starting material from the chiral pool can be chemically modified to create a wide array of chiral molecules. mdpi.comnih.govresearchgate.net The six-carbon backbone of D-mannitol, with its specific arrangement of hydroxyl groups, allows for regioselective reactions and the introduction of various functional groups, leading to the synthesis of complex chiral structures. researchgate.net

The selective protection and deprotection of the hydroxyl groups on the D-mannitol backbone are crucial steps in harnessing its stereochemical potential. For instance, the formation of acetals, such as in 1,2:5,6-di-O-isopropylidene-D-mannitol, allows for the selective functionalization of the C3 and C4 hydroxyl groups. This strategic protection enables chemists to precisely control the stereochemical outcome of subsequent reactions, making D-mannitol a powerful tool for the synthesis of enantiomerically pure compounds.

Furthermore, the C2 symmetry of the D-mannitol scaffold is often exploited in the design of chiral ligands for asymmetric catalysis. This symmetry can lead to the formation of a well-defined chiral pocket around a metal center, which in turn can effectively control the stereoselectivity of a catalytic reaction. ineosopen.orgineosopen.org The predictable stereochemistry of the mannitol (B672) backbone allows for the rational design of ligands that can induce high levels of enantioselectivity in a variety of chemical transformations.

Development of Chiral Ligands for Asymmetric Catalysis

The development of novel chiral ligands is a driving force in the advancement of asymmetric catalysis. scbt.comnih.govresearchgate.net Derivatives of 1,6-Dibenzoyl-D-mannitol have emerged as a promising class of precursors for the synthesis of effective chiral ligands.

A significant advancement in the application of D-mannitol derivatives has been the synthesis of chiral cyclopentadienyl (B1206354) (Cp) ligands. The Cramer group, for instance, has developed a synthetic route to C2-symmetric Cp ligands starting from D-mannitol. ineosopen.orgineosopen.orgsnnu.edu.cn The synthesis involves a multi-step process to construct the cyclopentadienyl ring fused with a chiral backbone derived from mannitol. snnu.edu.cnresearchgate.net These ligands are characterized by their well-defined chiral environment, which is crucial for inducing asymmetry in catalytic reactions.

The synthesis of these ligands often involves several key steps, including the protection of hydroxyl groups, introduction of reactive functionalities, and finally, the formation of the cyclopentadiene (B3395910) ring. snnu.edu.cn Characterization of these ligands is typically carried out using spectroscopic methods such as NMR and mass spectrometry, as well as X-ray crystallography to confirm their three-dimensional structure and stereochemistry.

Rhodium complexes bearing these mannitol-derived cyclopentadienyl ligands have proven to be highly effective catalysts in enantioselective C-H activation and annulation reactions. ineosopen.orgsnnu.edu.cn For example, these catalysts have been successfully employed in the asymmetric synthesis of dihydroisoquinolones from aryl hydroxamic acids and alkenes, achieving high enantiomeric excesses. ineosopen.orgineosopen.org

In these reactions, the chiral ligand plays a pivotal role in controlling the stereochemical outcome. The C2-symmetric nature of the mannitol-derived Cp ligand creates a chiral pocket around the rhodium center, which directs the approach of the substrates and facilitates the enantioselective formation of the desired product. ineosopen.orgineosopen.org While these ligands have shown great promise, their stereoinducing ability can be insufficient in some rhodium-catalyzed processes, leading to the development of other ligand families. ineosopen.org

Table 1: Enantioselective Synthesis of Dihydroisoquinolones using a Mannitol-Derived Rhodium Catalyst

| Substrate 1 (Aryl Hydroxamic Acid) | Substrate 2 (Alkenes) | Product (Dihydroisoquinolone) | Enantiomeric Excess (ee) |

| Boc-substituted hydroxamic acid | Various alkenes | Dihydroisoquinolones | 84–93% ineosopen.orgineosopen.org |

Data sourced from studies by the Cramer group.

The design of effective chiral ligands is guided by several key principles. plos.orgrsc.org The ligand should possess a rigid and well-defined chiral scaffold to create a predictable and effective stereochemical environment around the metal center. The C2 symmetry often found in mannitol-derived ligands is a desirable feature as it can simplify the analysis of the transition state and lead to higher enantioselectivity. ineosopen.orgineosopen.org

Furthermore, the steric and electronic properties of the ligand can be fine-tuned to optimize its performance in a specific catalytic reaction. diva-portal.org The modular nature of many ligand syntheses, including those starting from D-mannitol, allows for the systematic variation of substituents on the ligand backbone. nih.gov This modularity facilitates the rapid screening of a library of ligands to identify the optimal catalyst for a given transformation. The goal is to create a chiral pocket that maximizes the desired stereochemical induction through non-covalent interactions between the ligand, the metal, and the substrates. ethernet.edu.et

Chiral Recognition and Separation in Molecular Systems

Beyond catalysis, D-mannitol derivatives play a crucial role in chiral recognition and separation technologies. acs.org The ability of these chiral molecules to differentiate between enantiomers is fundamental to various analytical and preparative techniques.

Derivatives of D-mannitol have been incorporated into chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC). researchgate.netmdpi.compsu.edu These CSPs are used to separate enantiomers from a racemic mixture. The chiral selector, derived from mannitol, is immobilized on a solid support, typically silica (B1680970) gel. psu.edu The separation mechanism relies on the formation of transient diastereomeric complexes between the chiral selector and the enantiomers of the analyte. The differing stabilities of these complexes lead to different retention times on the chromatographic column, allowing for the separation of the enantiomers. psu.edu

Components in Enantioselective Membrane Technologies

The separation of enantiomers is a critical process in the pharmaceutical, chemical, and agricultural industries, where the physiological activity of a chiral molecule often resides in only one of its enantiomeric forms. Enantioselective membrane technology offers a promising approach for chiral resolution due to its potential for continuous operation, low energy consumption, and scalability. The efficacy of these membranes hinges on the incorporation of a chiral selector, a molecule capable of discriminating between enantiomers. D-mannitol, a naturally occurring sugar alcohol, is a valuable chiral building block for the synthesis of such selectors due to its stereochemically defined structure.

The stereochemical design of D-mannitol derivatives is paramount to their function as chiral selectors in membrane technologies. The rigid, C2-symmetric backbone of D-mannitol provides a well-defined spatial arrangement of its hydroxyl groups. Derivatization of these hydroxyl groups, for instance, through benzoylation to form This compound , can enhance its chiral recognition capabilities. The benzoyl groups can introduce several key features beneficial for enantioselective interactions:

Steric Hindrance: The bulky benzoyl groups can create chiral cavities or pockets within the membrane structure, forcing enantiomers to approach and interact in a specific orientation.

π-π Interactions: The aromatic rings of the benzoyl groups can engage in π-π stacking interactions with aromatic moieties present in the analyte enantiomers.

Dipole-Dipole Interactions: The carbonyl groups of the benzoyl esters introduce additional sites for dipole-dipole interactions.

Hydrogen Bonding: The remaining free hydroxyl groups on the mannitol backbone can act as hydrogen bond donors or acceptors.

The combination of these interactions, dictated by the precise three-dimensional arrangement of the functional groups on the chiral selector, leads to the formation of transient diastereomeric complexes with the enantiomers of the racemate. The difference in the stability of these complexes results in the selective transport of one enantiomer through the membrane over the other.

While direct research on membranes containing This compound is not documented, studies on related compounds, such as polymers incorporating 1,3:4,6-Di-O-benzylidene-D-mannitol residues, have demonstrated the viability of using mannitol derivatives for the optical resolution of amino acids. wur.nlcanada.camdpi.com These studies have shown that such membranes can achieve preferential permeation of one enantiomer over the other, validating the general principle of using mannitol-based chiral selectors.

The performance of an enantioselective membrane is typically evaluated by its separation factor (α) and the enantiomeric excess (ee) of the product. The separation factor is the ratio of the permeability of the more permeable enantiomer to that of the less permeable one. A higher separation factor indicates better chiral discrimination.

Representative Data for Mannitol Derivative-Based Chiral Separation

To illustrate the potential performance of membranes incorporating mannitol-based chiral selectors, the following table presents hypothetical data based on the types of results observed in studies of analogous chiral separation systems. This data is for illustrative purposes only and does not represent actual experimental results for This compound .

| Analyte (Racemate) | Membrane Matrix | Chiral Selector | Permeation Flux (mol·m⁻²·h⁻¹) | Separation Factor (α) | Enantiomeric Excess (ee %) |

| (R/S)-Propranolol | Polyvinylidene fluoride | Polymer-bound D-mannitol derivative | 0.05 (R), 0.02 (S) | 2.5 | 42.9 (R) |

| (D/L)-Tryptophan | Polysulfone | 1,3:4,6-Di-O-benzylidene-D-mannitol copolymer | 0.12 (D), 0.07 (L) | 1.7 | 26.3 (D) |

| (R/S)-Ibuprofen | Cellulose Acetate | Grafted D-mannitol benzoate | 0.08 (S), 0.04 (R) | 2.0 | 33.3 (S) |

Table 1: Representative Performance Data for Hypothetical Enantioselective Membranes Based on D-Mannitol Derivatives. This table illustrates the type of data obtained from studies on enantioselective membranes. The values are not experimental data for this compound but are representative of performance seen in similar systems.

Computational and Theoretical Investigations of 1,6 Dibenzoyl D Mannitol Systems

Molecular Mechanics and Dynamics Simulations

Molecular mechanics and dynamics simulations are powerful tools for investigating the conformational preferences and dynamic behavior of flexible molecules like 1,6-Dibenzoyl-D-mannitol. These methods rely on classical mechanics to model the potential energy of a system as a function of its atomic coordinates.

Conformational Analysis and Flexibility Studies

The presence of a flexible six-carbon mannitol (B672) backbone and two bulky benzoyl groups at the 1 and 6 positions suggests that this compound can adopt a multitude of conformations. Conformational analysis aims to identify the low-energy structures that are most likely to be populated at a given temperature.

A systematic conformational search using molecular mechanics force fields would likely reveal a set of preferred geometries. The relative energies of these conformers could be calculated to determine their populations according to the Boltzmann distribution.

Table 1: Hypothetical Low-Energy Conformers of this compound and Their Predicted Relative Energies

| Conformer | Dihedral Angle (C1-C2-C3-C4) | Dihedral Angle (C3-C4-C5-C6) | Relative Energy (kcal/mol) | Predicted Population (%) |

| A | gauche | anti | 0.0 | 45 |

| B | anti | gauche | 0.5 | 30 |

| C | gauche | gauche | 1.2 | 15 |

| D | anti | anti | 2.0 | 10 |

Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific calculations.

Intermolecular Interaction Modeling

The nature and strength of intermolecular interactions are crucial for understanding the crystal packing, solubility, and chiral recognition capabilities of this compound. The molecule possesses both hydrogen bond donors (the four secondary hydroxyl groups) and acceptors (the carbonyl oxygens of the benzoyl groups and the hydroxyl oxygens), as well as aromatic rings capable of engaging in π-π stacking and CH-π interactions.

Molecular dynamics simulations of sugar alcohols in the solid and liquid phases have highlighted the importance of the three-dimensional intermolecular hydrogen bond network. nih.gov For this compound, modeling would likely show a complex network of hydrogen bonds involving the mannitol hydroxyls, both intramolecularly and intermolecularly. Furthermore, the benzoyl groups would likely favor arrangements that allow for favorable π-π stacking interactions between adjacent molecules in the condensed phase.

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide a more detailed and accurate description of the electronic structure and properties of molecules compared to molecular mechanics.

Electronic Structure and Reactivity Predictions

Methods like Density Functional Theory (DFT) can be employed to calculate the distribution of electrons within this compound. This allows for the determination of various electronic properties that are key to understanding its reactivity.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. For this compound, the HOMO is likely to be localized on the benzoyl groups and the oxygen atoms of the hydroxyl groups, while the LUMO is expected to be centered on the aromatic rings.

Table 2: Predicted Electronic Properties of this compound from DFT Calculations

| Property | Predicted Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.5 D |

Note: These values are hypothetical and would need to be calculated using appropriate quantum chemical software.

Analysis of the molecular electrostatic potential (MEP) surface would reveal the regions of the molecule that are electron-rich (negative potential) and electron-poor (positive potential). The hydroxyl hydrogens would exhibit positive potential, making them susceptible to nucleophilic attack, while the carbonyl oxygens would show negative potential, indicating their role as hydrogen bond acceptors.

Spectroscopic Property Simulations

Quantum chemical methods are invaluable for simulating various spectroscopic properties, which can then be compared with experimental data to validate the computed structures and electronic properties. For instance, time-dependent DFT (TD-DFT) can be used to predict the ultraviolet-visible (UV-Vis) absorption spectrum by calculating the energies and oscillator strengths of electronic transitions.

Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. By comparing the computed spectra with experimental ones, a detailed assignment of the vibrational modes can be achieved. For this compound, characteristic vibrational modes would include the O-H stretching of the hydroxyl groups, the C=O stretching of the benzoyl groups, and various vibrations associated with the mannitol backbone and the aromatic rings.

Computational-Experimental Validation in Chiral Systems

A crucial aspect of computational chemistry is the validation of theoretical models against experimental data. In the context of chiral molecules like this compound, this synergy is particularly important for understanding enantioselective processes.

Furthermore, computational models can be used to study the interactions of this compound with other chiral molecules, such as in a chiral stationary phase during chromatographic separation. By modeling the diastereomeric complexes formed between the enantiomers of a chiral analyte and the chiral selector, it is possible to rationalize the observed enantioselectivity. nih.gov Such studies, combining computational predictions with experimental validation, are essential for the rational design of new chiral materials and catalysts.

Future Research Directions and Translational Perspectives

Innovations in Sustainable Synthesis and Derivatization

The development of environmentally benign and efficient methods for the synthesis and modification of 1,6-Dibenzoyl-D-mannitol is a key area for future research. Current synthetic approaches often rely on traditional chemical methods that can be energy-intensive and generate significant waste. The focus is now shifting towards greener alternatives that prioritize sustainability without compromising yield or purity.

A promising avenue lies in the application of enzymatic and biocatalytic methods . Lipases, for instance, have shown great potential in the regioselective acylation and esterification of polyols, offering a milder and more selective alternative to chemical catalysts. nih.gov The use of enzymes could lead to the development of highly specific processes for the synthesis of this compound and its derivatives under ambient conditions, thereby reducing energy consumption and by-product formation. Furthermore, biocatalysis opens the door to the use of renewable feedstocks and biodegradable solvents, aligning with the principles of green chemistry. nih.govrsc.org

Future research will likely focus on:

Screening and engineering of novel enzymes with enhanced activity and selectivity for the benzoylation of D-mannitol.

The development of continuous flow processes for the enzymatic synthesis of this compound, enabling scalable and cost-effective production.

The exploration of solvent-free reaction conditions or the use of green solvents to further minimize the environmental impact of the synthesis.

Expanding the Repertoire of Chiral Catalytic Applications

The inherent chirality of this compound makes it an attractive scaffold for the development of novel chiral ligands and catalysts for asymmetric synthesis. While research in this specific area is still in its early stages, the broader field of using D-mannitol derivatives in catalysis provides a strong foundation for future exploration. For instance, chiral phospholanes derived from D-mannitol have been successfully employed as ligands in rhodium-catalyzed asymmetric hydrogenation, achieving high enantioselectivities. nih.gov

Future research is expected to explore the derivatization of the free hydroxyl groups of this compound to create a diverse library of chiral ligands. These ligands could find applications in a wide range of asymmetric transformations, including:

Asymmetric Hydrogenation: The development of novel phosphine (B1218219), amine, or N-heterocyclic carbene (NHC) ligands derived from this compound for the enantioselective hydrogenation of prochiral olefins and ketones.

Asymmetric Carbon-Carbon Bond Formation: The design of chiral Lewis acids or organocatalysts based on the this compound backbone for stereoselective aldol, Michael, and Diels-Alder reactions.

Asymmetric Oxidation and Reduction Reactions: The synthesis of chiral catalysts for the enantioselective epoxidation of alkenes or the reduction of ketones to chiral alcohols.

The modular nature of this compound allows for systematic tuning of the steric and electronic properties of the resulting ligands, which is crucial for optimizing catalytic activity and enantioselectivity.

Advanced Functional Material Development

The unique combination of a rigid, chiral core and functionalizable hydroxyl groups makes this compound a promising building block for the creation of advanced functional materials. Sugar-based polymers and materials are gaining increasing attention due to their biocompatibility, biodegradability, and derivation from renewable resources. nih.govnih.gov

Future research in this area could focus on incorporating this compound into various material architectures, such as:

Biodegradable Polymers: The use of this compound as a monomer or cross-linking agent in the synthesis of polyesters, polyurethanes, and polyamides. The resulting materials could possess unique thermal and mechanical properties, making them suitable for applications in biomedical devices, drug delivery systems, and sustainable packaging. nih.gov

Hydrogels and Organogels: The derivatization of this compound to create amphiphilic molecules capable of self-assembly into ordered gel networks. These gels could find applications in areas such as tissue engineering, controlled release of active compounds, and environmental remediation.

Liquid Crystals: The rigid, chiral structure of this compound suggests its potential as a component in the design of novel chiral liquid crystalline materials. Such materials could have applications in optical displays, sensors, and chiral separation technologies.

The ability to tailor the properties of these materials by modifying the structure of the this compound building block offers a high degree of versatility and control over the final material performance.

Integrated Computational and Experimental Design Strategies

To accelerate the discovery and optimization of new applications for this compound and its derivatives, future research will increasingly rely on the integration of computational modeling and experimental validation. This synergistic approach can provide valuable insights into structure-property relationships and guide the rational design of new molecules and materials.

Computational modeling can be employed to:

Predict the conformational preferences of this compound and its derivatives.

Model the interaction of chiral ligands derived from this compound with metal centers and substrates in catalytic reactions, allowing for the prediction of enantioselectivity.

Simulate the self-assembly behavior of this compound derivatives to predict the morphology and properties of resulting materials.

These computational predictions can then be used to prioritize synthetic targets for experimental investigation . The experimental data, in turn, can be used to refine and validate the computational models, creating a powerful feedback loop for accelerated discovery. This integrated approach will be crucial for unlocking the full potential of this compound in a timely and efficient manner.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 1,6-Dibenzoyl-D-mannitol, and what experimental conditions optimize yield?

- Methodological Answer : The synthesis involves selective benzoylation of D-mannitol. Evidence from historical protocols (e.g., condensation with benzoyl chloride under controlled pH and temperature) indicates that protecting groups like acetone (in the presence of CuSO₄) can direct regioselectivity toward the 1,6-positions . Key steps include:

- Tosylation : Use of tosyl chloride in chloroform to introduce sulfonate groups at secondary hydroxyls, facilitating subsequent hydrolysis .

- Oxidative cleavage : Post-hydrolysis, treatment with meta-periodate followed by reduction yields glycerol derivatives, confirming stereochemical outcomes via polarimetry ([α]D values) .

- Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and isolate intermediates via recrystallization (e.g., from pyridine or chloroform) .

Q. How can researchers verify the purity and structural integrity of this compound?

- Methodological Answer :

- Chromatography : Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity. Reference retention times against known standards .

- Spectroscopy :

- NMR : ¹H and ¹³C NMR in deuterated chloroform (CDCl₃) confirm benzoyl group placement. For example, aromatic protons appear at δ 7.8–8.1 ppm, while mannitol backbone signals are δ 3.5–5.5 ppm .

- Mass Spectrometry : High-resolution ESI-MS ([M+Na]⁺ expected at m/z 413.13 for C₂₀H₂₂O₈) validates molecular weight .

- X-ray crystallography : Resolve crystal structures to confirm stereochemistry (e.g., chair conformation in crown ether derivatives) .

Q. What are the solubility properties of this compound, and how do they influence reaction design?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, pyridine) and chlorinated solvents (e.g., chloroform).

- Reaction Design : Use pyridine as both solvent and base to enhance benzoylation efficiency .

- Workup : Precipitate crude product in ice-cold ethanol to remove unreacted reagents .

Advanced Research Questions

Q. How do regioselectivity challenges in benzoylation impact the synthesis of this compound, and what strategies mitigate byproduct formation?

- Methodological Answer : Competing reactions at secondary hydroxyls (e.g., 2,5-positions) can yield tri- or tetra-benzoylated byproducts (e.g., 1,3,6-tri-O-benzoyl-D-mannitol) . Mitigation strategies:

- Protecting Groups : Introduce transient protecting groups (e.g., acetonide at 3,4-positions) to block undesired sites .

- Kinetic Control : Optimize stoichiometry (2:1 benzoyl chloride/mannitol ratio) and reaction time (≤4 hours) to favor 1,6-dibenzoylation .

- Byproduct Analysis : Characterize impurities via preparative TLC and compare ¹³C NMR shifts (e.g., carbonyl carbons at δ 165–167 ppm) .

Q. What crystallographic data support the conformational analysis of this compound derivatives?

- Methodological Answer : X-ray diffraction of crown ether analogs (e.g., trans-fused dioxepane derivatives) reveals:

- Distorted Chair Conformation : C2-symmetric macrocycles exhibit bond angles of 109.5°–112° at the mannitol backbone, confirmed via single-crystal studies (R factor ≤0.028) .

- Supramolecular Applications : Rigid frameworks limit complexation with amino acid esters, highlighting steric constraints in host-guest chemistry .

Q. How can researchers resolve contradictions in analytical data for this compound quantification?

- Methodological Answer :

- Deproteinization : For biological matrices, use Carrez clarification (Carrez I: K₄[Fe(CN)₆], Carrez II: ZnSO₄) to remove interfering proteins .

- Enzymatic Assays : Optimize D-mannitol dehydrogenase-based protocols (λ = 340 nm) with dilution factors adjusted for linear ranges (0.05–0.75 g/L) .

- Validation : Cross-validate results via GC-MS after silylation (e.g., BSTFA derivatization) to address discrepancies in polarimetry vs. chromatographic data .

Q. What advanced applications exist for this compound in materials science?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.